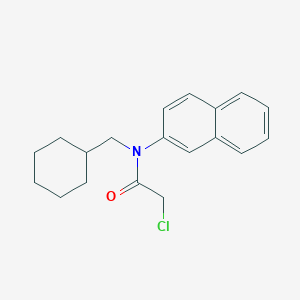
2-(3-chlorobenzyl)-6-phenylpyridazin-3(2H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “2-(3-chlorobenzyl)-6-phenylpyridazin-3(2H)-one” is likely a synthetic organic compound. It contains a pyridazine ring, which is a six-membered ring with two nitrogen atoms, substituted with a phenyl group and a 3-chlorobenzyl group .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a pyridazine ring, a phenyl ring, and a benzyl group with a chlorine atom at the 3-position .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the electron-withdrawing chlorine atom on the benzyl group, and the electron-donating phenyl group on the pyridazine ring .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the chlorine atom might increase its density and boiling point compared to similar compounds without a halogen .Aplicaciones Científicas De Investigación
Insecticidal Activity
- Insecticidal Activity Against Plutella Xylostella : A series of N-substituted 5–chloro-6-phenylpyridazin-3(2H)-one derivatives demonstrated significant insecticidal activities. Compounds like 4b, 4d, and 4h exhibited over 90% activity at 100 mg/L concentration. The study also discussed the structure-activity relationships (SAR) of these compounds (Wu et al., 2012).
Steel Corrosion Inhibition
- Inhibition of Steel Corrosion : Compounds including 5-(2-chlorobenzyl)-6-methylpyridazine-3(2H)-thione were studied for their ability to inhibit the corrosion of steel in acidic solutions. One compound exhibited 100% inhibition efficiency at a specific concentration and was found to adsorb on the steel surface following the Langmuir isotherm model (Bouklah et al., 2006).
Antitumor Activity
- Antitumor Activity in Human Cells : A compound closely related to 2-(3-chlorobenzyl)-6-phenylpyridazin-3(2H)-one exhibited better antitumor activity than a reference compound in human hepatoma cells SMMC7721 and human melanoma cells A375. Molecular docking suggests favorable interactions between the compound and SHP2 protein (Zhou et al., 2021).
Anti-inflammatory and Analgesic Agents
- Potential for Anti-inflammatory and Analgesic Uses : Certain derivatives of 2-(3-chlorobenzyl)-6-phenylpyridazin-3(2H)-one were synthesized and evaluated for their anti-inflammatory and analgesic activities. One derivative was identified as an ideal anti-inflammatory agent with significant selectivity for the COX-2 enzyme, without ulcerogenic and cardiovascular side effects (Sharma & Bansal, 2016).
Synthesis of Novel Compounds
- Synthesis of Novel 4-Mercapto-6-Phenylpyridazin-3(2H)-Ones : A new method for synthesizing 4-mercapto-6-phenylpyridazin-3(2H)-ones was described. These compounds have potential uses in pharmaceuticals and pesticides (Tsolomiti et al., 2007).
Safety And Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
2-[(3-chlorophenyl)methyl]-6-phenylpyridazin-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13ClN2O/c18-15-8-4-5-13(11-15)12-20-17(21)10-9-16(19-20)14-6-2-1-3-7-14/h1-11H,12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VVRSTIKEEDQDIQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN(C(=O)C=C2)CC3=CC(=CC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-chlorobenzyl)-6-phenylpyridazin-3(2H)-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(4-morpholinobut-2-yn-1-yl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2930343.png)
![N-[4-(1,3-benzoxazol-2-yl)phenyl]-5-chlorothiophene-2-carboxamide](/img/structure/B2930345.png)

![N'-[(E)-(3-phenyl-1H-pyrazol-4-yl)methylidene]-4-(trifluoromethyl)benzenecarbohydrazide](/img/structure/B2930348.png)

![N-(2-fluorophenyl)-2-([1,2,4]triazolo[3,4-b][1,3]benzothiazol-1-ylsulfanyl)acetamide](/img/structure/B2930351.png)
![2-bromo-N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide](/img/structure/B2930352.png)
![{4-[(Oxiran-2-yl)methyl]oxan-4-yl}methanol](/img/structure/B2930355.png)

![N-[3-Oxo-3-(4-thiophen-3-ylpiperidin-1-yl)propyl]prop-2-enamide](/img/structure/B2930359.png)
![N-(benzo[d]thiazol-5-yl)-2-(2,4-dimethylphenyl)acetamide](/img/structure/B2930362.png)
![2-(2,5-dioxopyrrolidin-1-yl)-N-{2-[4-(pyridin-3-yl)-1H-pyrazol-1-yl]ethyl}acetamide](/img/structure/B2930363.png)
![4-Bromo-3-methylbenzo[d]isoxazole](/img/structure/B2930364.png)